2-Methylglutaric acid

Vue d'ensemble

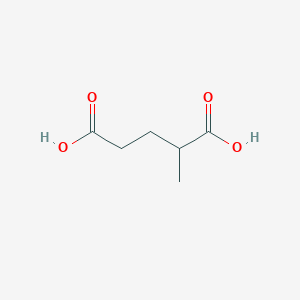

Description

2-Methylglutaric acid (C₆H₁₀O₄; molecular weight 146.14) is an alpha, omega-dicarboxylic acid with a methyl branch at the C2 position. It is a metabolite of succinic acid, a citric acid cycle intermediate, and has been implicated in diverse biological processes, including cancer progression (e.g., castration-resistant prostate cancer, CRPC) , gut inflammation , and nitrogen metabolism in plants . Its chemical properties include a melting point of 74–78°C, boiling point of 214–215°C at 22 mmHg, and solubility in polar solvents like DMSO .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles :

Estérification et hydrolyse : Une méthode courante implique l'estérification de l'acide glutarique suivie d'une méthylation et d'une hydrolyse ultérieure. Par exemple, l'acide glutarique peut être estérifié avec du méthanol pour former du glutarate de diméthyle, qui est ensuite méthylé à l'aide d'iodure de méthyle en présence d'une base.

Oxydation de précurseurs méthylés : Une autre méthode implique l'oxydation de précurseurs méthylés tels que le 2-méthyl-1,3-butanediol à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Méthodes de production industrielle : La production industrielle implique souvent l'utilisation de catalyseurs plus efficaces et de conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Par exemple, l'utilisation de catalyseurs acides solides dans les réactions d'estérification ou l'utilisation de réacteurs à écoulement continu pour les processus d'oxydation peuvent améliorer l'efficacité de la production d'acide α-méthylglutarique .

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : L'acide α-méthylglutarique peut subir des réactions d'oxydation pour former divers dérivés oxydés.

Substitution : Le composé peut subir des réactions de substitution où l'un des groupes carboxyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome et peroxyde d'hydrogène.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Chlorure de thionyle, pentachlorure de phosphore.

Principaux produits formés :

Oxydation : Dérivés oxydés tels que le 2-méthylglutarate.

Réduction : Alcools correspondants comme le 2-méthyl-1,3-butanediol.

Substitution : Divers dérivés substitués selon le réactif utilisé.

Applications de la recherche scientifique

L'acide α-méthylglutarique a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.

Biologie : Le composé est étudié pour son rôle dans les voies métaboliques et ses effets sur les processus cellulaires.

Mécanisme d'action

Le mécanisme par lequel l'acide α-méthylglutarique exerce ses effets implique son rôle dans les voies métaboliques. Il agit comme un intermédiaire dans le cycle de Krebs, où il est impliqué dans la conversion de divers substrats en énergie. Le composé interagit avec des enzymes telles que l'alpha-cétoglutarate déshydrogénase et la succinate déshydrogénase, facilitant la production d'adénosine triphosphate (ATP) et d'autres métabolites essentiels .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : CHO

- Molecular Weight : 146.14 g/mol

- Classification : Alpha-methyl-branched fatty acid; dicarboxylic acid.

Aerosol Studies

2MGA has been extensively studied in the context of atmospheric chemistry, particularly regarding its role in the formation of secondary organic aerosols (SOA). Research indicates that 2MGA can influence cloud condensation nuclei (CCN) properties, affecting climate models and weather patterns. A study conducted by Huang et al. (2023) examined the liquid-liquid phase separation (LLPS) of submicron aerosol particles composed of 2MGA and ammonium sulfate, revealing insights into their morphology and phase behavior under varying humidity conditions .

Key Findings :

- The phase diagram for LLPS in 2MGA+AS systems was constructed, highlighting its relevance in understanding aerosol behavior.

- The study utilized advanced techniques such as cryogenic-transmission electron microscopy (cryo-TEM) to observe aerosol morphology.

Metabolic Studies

2MGA is also significant in metabolic studies, particularly concerning its role as a biomarker for certain metabolic disorders. It is produced during the degradation of branched-chain amino acids and is involved in various metabolic pathways.

Clinical Relevance :

- Elevated levels of 2MGA have been associated with certain genetic disorders, such as 2-methylglutaric aciduria, which affects the body's ability to metabolize specific amino acids.

Analytical Chemistry

In analytical chemistry, 2MGA is employed as a standard for the quantification of methylated metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This application is crucial for metabolic profiling and understanding biochemical pathways in research settings .

Biodegradation Studies

Research has indicated that 2MGA can be used as a model compound to study microbial degradation processes. Its breakdown products can provide insights into the metabolic capabilities of various microorganisms, contributing to our understanding of bioremediation strategies for environmental cleanup.

Soil Chemistry

As a component of soil organic matter, 2MGA plays a role in nutrient cycling and soil health. Studies have shown that it can influence soil microbial communities and their enzymatic activities, which are vital for nutrient availability and soil fertility.

Case Studies

Mécanisme D'action

The mechanism by which alpha-Methylglutaric acid exerts its effects involves its role in metabolic pathways. It acts as an intermediate in the Krebs cycle, where it is involved in the conversion of various substrates into energy. The compound interacts with enzymes such as alpha-ketoglutarate dehydrogenase and succinate dehydrogenase, facilitating the production of adenosine triphosphate (ATP) and other essential metabolites .

Comparaison Avec Des Composés Similaires

Structural Comparison

Key structural differences between 2-methylglutaric acid and related dicarboxylic acids are summarized below:

Table 1: Structural Features of Dicarboxylic Acids

| Compound | Formula | Molecular Weight | Functional Groups | Substituents |

|---|---|---|---|---|

| This compound | C₆H₁₀O₄ | 146.14 | Two carboxylic acids | Methyl branch at C2 |

| Adipic acid | C₆H₁₀O₄ | 146.14 | Two carboxylic acids | Straight-chain |

| Glutaric acid | C₅H₈O₄ | 132.12 | Two carboxylic acids | Straight-chain |

| 2-Hydroxyglutaric acid | C₅H₈O₅ | 148.11 | Carboxylic acid, hydroxyl | Hydroxyl at C2 |

- Branching vs.

- Functional Group Variation : Unlike 2-hydroxyglutaric acid, which has a hydroxyl group, this compound’s methyl branch may influence its solubility and enzyme binding .

Chemical and Physical Properties

Table 3: Physicochemical Properties

- Thermal Stability : this compound’s lower melting point compared to adipic acid may reflect reduced crystallinity due to branching.

- Solubility : Its preference for organic solvents like DMSO contrasts with 2-hydroxyglutaric acid’s water solubility, influencing their biological distribution .

Key Research Findings

- Plant Metabolism : In nitrogen-stressed plants, this compound levels rise proportionally to nitrogen availability, unlike dibutyl phthalate, which decreases .

- Stereochemical Relevance : The (R)-enantiomer of this compound is commercially available, though its biological activity compared to the (S)-form remains understudied .

Activité Biologique

2-Methylglutaric acid, also known as α-methylglutarate or 2-methylpentanedioate, is a methyl-branched fatty acid that plays a significant role in various biological processes. It is classified as an alpha, omega-dicarboxylic acid and is derived from the microbial metabolism of isoprenoid alkaloids like pristane. This compound has garnered attention due to its implications in metabolic pathways and potential health effects.

- Chemical Formula : CHO

- Molecular Weight : 146.14 g/mol

- CAS Number : 18069-17-5

- Structural Formula :

Physical Properties

| Property | Value |

|---|---|

| LogP (octanol-water) | 0.33 |

| pKa | 4.68 |

| Solubility | 40.6 g/L |

| Polar Surface Area | 74.6 Å |

Metabolic Role

This compound is involved in several metabolic pathways, particularly in the context of branched-chain amino acid (BCAA) metabolism. It has been identified as a potential biomarker for inflammation and energy metabolism disruptions, especially in chronic kidney disease (CKD) patients. Research suggests that alterations in its levels can indicate mitochondrial dysfunction and impaired fatty acid oxidation.

Case Study: Inflammation and Metabolomics

A study investigated the metabolomic profiles of patients with CKD, revealing that elevated levels of certain metabolites, including this compound, were associated with decreased inflammation risk. The statistical analysis demonstrated significant differences in metabolite concentrations between inflammatory and non-inflammatory states:

| Metabolite | Median (Inflammation = No) | Median (Inflammation = Yes) | p-value |

|---|---|---|---|

| This compound | Not specified | Not specified | Not specified |

This finding highlights the compound's potential as a biomarker for assessing inflammatory conditions linked to metabolic disorders .

Uremic Toxins and Chronic Kidney Disease

In patients with stage 5 CKD, metabolites including this compound were implicated in energy production disturbances. The presence of this compound may reflect the body's compensatory mechanisms in response to uremic toxins, suggesting its role as a marker for monitoring disease progression .

Genetic Disorders

Elevated levels of this compound have been associated with certain metabolic disorders, such as methylmalonic acidemia and propionic acidemia, where defects in mitochondrial metabolism lead to toxic accumulation of organic acids. In these contexts, monitoring its concentration can be critical for diagnosis and management.

Clinical Studies

- Study on Inflammatory Markers : A comprehensive analysis demonstrated that specific metabolites including this compound could serve as indicators of inflammation status in CKD patients .

- Metabolomic Profiling : Investigations into the metabolic profiles of individuals with various conditions have consistently shown fluctuations in the levels of this compound correlating with disease states, particularly those involving mitochondrial dysfunction .

Experimental Studies

Research involving animal models has provided insights into how dietary intake and metabolic pathways influence the levels of this compound, suggesting that interventions targeting its metabolism could have therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methylglutaric acid, and how can purity be validated?

- Methodological Answer : Two primary synthesis pathways are documented: (1) Hydrolysis of methylglutaronitrile (methylpentanedinitrile) under acidic conditions, yielding ~85% purity. (2) Oxidation of 3-methyltetrahydropyran, which offers higher selectivity but requires controlled reaction conditions to avoid over-oxidation. Post-synthesis purification involves recrystallization or column chromatography. Purity validation should combine melting point analysis (74–78°C), HPLC with UV detection (λ = 210 nm), and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Residual solvents must be quantified via GC-MS .

Q. How can researchers accurately measure the physical properties of this compound, such as solubility and vapor pressure?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO, water) is determined gravimetrically by saturating the solvent at 25°C and filtering undissolved solids. Vapor pressure measurements require specialized techniques like Knudsen effusion mass spectrometry or temperature-controlled tensimetry due to its low volatility. For example, vapor pressures at 479.7 K (0.016 bar) and 487.7 K (0.029 bar) have been reported, but discrepancies between studies highlight the need for calibration against reference compounds like succinic acid .

Advanced Research Questions

Q. What experimental approaches are used to study the phase behavior of this compound in atmospheric aerosols?

- Methodological Answer : Aerosol phase diagrams are constructed using Raman spectroscopy coupled with aerosol optical tweezers to monitor liquid-liquid phase separation (LLPS) dynamics. For submicron particles containing this compound and ammonium sulfate, humidity-controlled chambers track hygroscopic growth and phase transitions. Temporal evolution of LLPS is modeled using activity coefficients (e.g., AIOMFAC model) to predict organic/inorganic partitioning. Recent studies show kinetic delays in phase separation, necessitating time-resolved measurements .

Q. How does this compound contribute to metabolic dysregulation in disease states, and what analytical methods detect it in biofluids?

- Methodological Answer : In HIV/AIDS patients, elevated urinary this compound levels correlate with mitochondrial dysfunction. Quantitative profiling uses ¹H-NMR spectroscopy (400–600 MHz) with Chenomx software for metabolite deconvolution. Sample preparation involves acetonitrile precipitation of proteins in urine, followed by lyophilization and reconstitution in deuterated solvents. Data normalization to creatinine levels ensures comparability across cohorts. Longitudinal studies require LC-MS/MS for higher sensitivity .

Q. Why do reported vapor pressures for this compound vary, and how can these discrepancies be resolved?

- Methodological Answer : Discrepancies arise from differences in experimental setups (e.g., static vs. dynamic methods) and impurities in samples. To resolve this, use temperature-programmed desorption (TPD) with in situ FTIR validation to monitor decomposition thresholds. Collaborative inter-laboratory studies using NIST-traceable standards are recommended. Recent work by Huisman et al. (2013) highlights the need for sub-ppm detection limits to account for oligomerization effects .

Q. What derivatization strategies enhance the detection of this compound in gas chromatography (GC) analyses?

- Methodological Answer : Trimethylsilylation (TMS) with BSTFA + 1% TMCS converts carboxylic acid groups into volatile TMS esters. Derivatization is performed at 70°C for 30 min, followed by GC-MS analysis (DB-5MS column, 30 m × 0.25 mm). The 2TMS derivative (C₁₂H₂₆O₄Si₂) shows improved peak symmetry and sensitivity compared to underivatized samples. Quantification requires internal standards (e.g., deuterated glutaric acid) to correct for matrix effects .

Q. Methodological Notes

- Data Reproducibility : Detailed experimental protocols (e.g., reaction times, instrument calibration) must be included in supplementary materials to enable replication .

- Statistical Validation : Use ANOVA or PLS-DA for multi-variate analysis of metabolic data, reporting p-values with Bonferroni correction .

- Ethical Compliance : Declare funding sources and anonymize patient data in biomedical studies .

Propriétés

IUPAC Name |

2-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYCMVICBNBXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021632 | |

| Record name | 2-Methylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

908 mg/mL | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

617-62-9, 18069-17-5 | |

| Record name | 2-Methylglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyleneglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylglutaric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLGLUTARIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6769P7A6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.